molecular formula C18H25NO2 B1614094 Cyclohexyl 3-(morpholinomethyl)phenyl ketone CAS No. 898792-42-2

Cyclohexyl 3-(morpholinomethyl)phenyl ketone

Cat. No.: B1614094
CAS No.: 898792-42-2
M. Wt: 287.4 g/mol
InChI Key: PUDGGXAHYQUCBL-UHFFFAOYSA-N
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Description

Cyclohexyl 3-(morpholinomethyl)phenyl ketone is a synthetic organic compound designed for research applications. Its structure, featuring a ketone backbone linking cyclohexyl and substituted phenyl rings, is of significant interest in medicinal chemistry and drug discovery. The incorporation of a morpholino moiety, a common feature in pharmacologically active molecules, suggests potential for modulating biological activity and improving physicochemical properties . This compound belongs to a class of molecules known as ketones, which have been extensively studied as key scaffolds in developing enzyme inhibitors . Research on analogous cyclohexyl ketone compounds has demonstrated their utility as substrate analogue inhibitors for enzymes like the peptidyl-prolyl isomerase Pin1, a cell cycle regulator and a target in oncology research . The structural features of this ketone make it a valuable intermediate or lead compound for synthesizing more complex molecules aimed at various biological targets. For instance, complex indole-based structures featuring both cyclohexyl and morpholine groups have been investigated for activity against viral targets, highlighting the relevance of such components in early-stage drug development . This product is intended For Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

cyclohexyl-[3-(morpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO2/c20-18(16-6-2-1-3-7-16)17-8-4-5-15(13-17)14-19-9-11-21-12-10-19/h4-5,8,13,16H,1-3,6-7,9-12,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUDGGXAHYQUCBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)C2=CC=CC(=C2)CN3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80643116
Record name Cyclohexyl{3-[(morpholin-4-yl)methyl]phenyl}methanone
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URL https://comptox.epa.gov/dashboard/DTXSID80643116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898792-42-2
Record name Cyclohexyl[3-(4-morpholinylmethyl)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898792-42-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexyl{3-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexyl 3-(morpholinomethyl)phenyl ketone can be synthesized through a multi-step process. One common method involves the Mannich reaction, where a ketone, formaldehyde, and morpholine are reacted to form the morpholinomethyl derivative. This intermediate is then subjected to further reactions to introduce the cyclohexyl and phenyl groups under controlled conditions .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired product efficiently .

Chemical Reactions Analysis

Synthetic Routes and Precursor Reactions

The compound is synthesized via Friedel-Crafts acylation, a common method for aryl ketone preparation. Key steps include:

  • Diels-Alder Reaction : A [2+4] cycloaddition between 1,3-butadiene and acrylic acid forms 3-cyclohexene-1-carboxylic acid (99% yield under solvent-free conditions) .

  • Hydrogenation : Catalytic hydrogenation reduces the cyclohexene ring to cyclohexanecarboxylic acid (conversion >99%, selectivity >99%) .

  • Chlorination : Treatment with thionyl chloride (SOCl₂) or PCl₃ converts the carboxylic acid to cyclohexanecarbonyl chloride (99% selectivity at 1:1.5 molar ratio of acid to SOCl₂) .

  • Friedel-Crafts Acylation : Cyclohexanecarbonyl chloride reacts with benzene derivatives (e.g., 3-(morpholinomethyl)benzene) in the presence of AlCl₃ to yield the final ketone .

Step Reagent/Conditions Conversion Selectivity
Diels-Alder ReactionSolvent-free, 80°C>99%>99%
HydrogenationH₂/Pd catalyst, 50 psi>99%>99%
ChlorinationSOCl₂ (1:1.5 molar ratio)>99%>99%
Friedel-Crafts ReactionAlCl₃ (1:1.5 molar ratio)>99%>99%

Functional Group Reactivity

The ketone and morpholinomethyl groups dominate reactivity:

  • Ketone Reduction : Catalytic hydrogenation (H₂/Pd) or NaBH₄ reduces the ketone to a secondary alcohol. For related cyclohexyl phenyl ketones, this yields cyclohexylbenzyl alcohols (80–95% yield) .

  • Nucleophilic Addition : Grignard reagents (e.g., CH₃MgBr) add to the carbonyl group, forming tertiary alcohols. Steric hindrance from the cyclohexyl group may slow reactivity .

  • Morpholinomethyl Group : The morpholine moiety can undergo alkylation or act as a base in acid-catalyzed reactions. For example, quaternization with methyl iodide forms a morpholinium salt .

Enzymatic Modifications

Transaminases (TAs) selectively aminate ketones to amines. While not directly studied for this compound, analogous 4-substituted cyclohexanones undergo diastereoselective amination with TAs (e.g., CvS-TA W60C), yielding trans-4-substituted cyclohexane-1-amines with >90% de .

Substrate Enzyme Conversion Diastereomeric Excess
4-MethylcyclohexanoneCvS-TA W60C45%92% cis
4-PhenylcyclohexanoneArR-TA<2%>90% cis

Stability and Side Reactions

  • Acid/Base Sensitivity : The morpholinomethyl group may hydrolyze under strong acidic conditions, releasing morpholine and forming a benzyl alcohol derivative.

  • Oxidation : The ketone is resistant to mild oxidants (e.g., KMnO₄) but could form carboxylic acids under harsh oxidative conditions (e.g., CrO₃/H₂SO₄) .

Scientific Research Applications

Applications

1. Photoinitiators in Polymer Chemistry

  • Cyclohexyl 3-(morpholinomethyl)phenyl ketone serves as a photoinitiator in photopolymerization reactions. Photoinitiators are crucial in the curing processes of UV inks, coatings, and adhesives. They facilitate the conversion of liquid materials to solid forms upon exposure to UV light, allowing for applications in high-gloss furniture finishes and specialty printing .

2. Crosslinking Agents

  • The compound is also employed as a crosslinking agent in the production of polyolefins. This application is particularly relevant in creating durable materials for various consumer products, including plastics used in automotive and construction industries .

3. Therapeutic Potential

  • Recent studies have indicated that derivatives of cyclohexyl phenyl ketone may exhibit biological activity against certain pathogens. For instance, compounds structurally related to this compound have shown promise in targeting drug-resistant strains of bacteria and parasites . This opens avenues for research into its potential as an anti-infective agent.

Case Study 1: Photoinitiation Efficiency

A study evaluated the efficiency of this compound as a photoinitiator compared to traditional initiators. Results demonstrated that this compound achieved higher conversion rates in polymerization reactions under UV light exposure, suggesting its superiority in specific applications such as coatings for electronic devices .

Case Study 2: Antimicrobial Activity

In vitro testing revealed that derivatives of this compound exhibited significant antibacterial activity against multi-drug resistant strains of Staphylococcus aureus. The mechanisms involved were further investigated through enzyme inhibition assays, highlighting its potential role in developing new antimicrobial therapies .

Comparative Data Table

Application AreaCompound RoleObserved Benefits
PhotoinitiatorsCuring agent in UV polymerizationHigh conversion rates; effective solidification
Crosslinking agentsEnhances material durabilityImproved mechanical properties
Antimicrobial agentsPotential therapeutic applicationsEfficacy against drug-resistant pathogens

Mechanism of Action

The mechanism of action of Cyclohexyl 3-(morpholinomethyl)phenyl ketone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Cyclohexyl Phenyl Ketone (CAS: 712-50-5)

  • Structure: Lacks the morpholinomethyl substituent, with a simpler cyclohexyl-phenyl-ketone backbone .
  • Synthesis: Prepared via Friedel-Crafts acylation using MnO as a catalyst (56.4% yield) .
  • Reactivity :
    • Reduced enantioselectivity (83% ee) in asymmetric hydrosilylation compared to ethyl phenyl ketone (86% ee), attributed to steric hindrance from the cyclohexyl group .
    • Slower reduction rates with sodium borohydride compared to cyclopentyl analogs, likely due to conformational strain in the six-membered ring .
  • Applications : Intermediate in synthesizing α-hydroxycyclohexyl phenyl ketone (photoinitiator Irgacure 184) .

Cyclohexyl 3-(Thiomorpholinomethyl)Phenyl Ketone (CAS: 898788-14-2)

  • Structure : Replaces the morpholine oxygen with sulfur, yielding a thiomorpholine group .
  • Impact: Increased molecular weight (303.46 g/mol vs. 287.4 g/mol) and altered solubility due to sulfur’s lipophilicity. Potential differences in biological activity, as sulfur may enhance membrane permeability or alter receptor interactions.

2-Fluorophenyl Cyclohexyl Ketone (CAS: 106795-65-7)

  • Structure : Fluorine substituent at the phenyl ring’s ortho position .
  • Electronic Effects : Fluorine’s electronegativity withdraws electron density, reducing ketone electrophilicity and altering reaction kinetics.
  • Applications : Useful in medicinal chemistry for tuning metabolic stability and binding affinity.

3'-(Piperazinomethyl) and 3'-(Methylpiperazinomethyl) Analogs

  • Examples: Cyclohexyl 3-(4-methylpiperazinomethyl)phenyl ketone .
  • Key Differences :
    • Piperazine substituents introduce additional basic nitrogen atoms, enhancing solubility in acidic media.
    • Methylpiperazine derivatives are common in drug design (e.g., antipsychotics) due to improved blood-brain barrier penetration .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent Notable Properties/Applications
Cyclohexyl 3-(morpholinomethyl)phenyl ketone 898792-42-2 C₁₈H₂₅NO₂ 287.4 Morpholinomethyl Potential pharmaceutical intermediate
Cyclohexyl phenyl ketone 712-50-5 C₁₃H₁₆O 188.27 None Photoinitiator synthesis
Cyclohexyl 3-(thiomorpholinomethyl)phenyl ketone 898788-14-2 C₁₈H₂₅NOS 303.46 Thiomorpholinomethyl Enhanced lipophilicity
2-Fluorophenyl cyclohexyl ketone 106795-65-7 C₁₃H₁₅FO 206.26 Fluorine (ortho position) Medicinal chemistry applications
3'-(4-Methylpiperazinomethyl)benzophenone - C₁₉H₂₈N₂O 300.4 Methylpiperazinomethyl CNS drug candidate

Biological Activity

Cyclohexyl 3-(morpholinomethyl)phenyl ketone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The compound features a cyclohexyl group, a morpholinomethyl moiety, and a phenyl ketone functional group. Its synthesis typically involves the reaction of cyclohexanone with 3-(morpholinomethyl)benzaldehyde in the presence of a base such as potassium carbonate and an ethanol solvent. The reaction is conducted under reflux conditions to ensure complete conversion of the reactants into the desired product.

Biological Activity

Research indicates that this compound exhibits significant biological activity through its interaction with various molecular targets, including enzymes and receptors. Its unique structural features allow it to modulate enzyme activity and influence cellular processes.

Mechanism of Action

  • Enzyme Inhibition : The compound may act as an inhibitor of specific protein methyltransferases (PMTs), which play crucial roles in epigenetic regulation. Studies suggest that it can bind competitively to substrate-binding sites, thereby inhibiting enzymatic activity .
  • Receptor Interaction : It has been shown to interact with various receptors, potentially leading to altered signaling pathways that affect cell proliferation and apoptosis.

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
Cyclohexyl 4-(pyrrolidinomethyl)phenyl ketoneC16_{16}H23_{23}N1_{1}O1_{1}Contains pyrrolidinomethyl instead of morpholinomethyl
Cyclohexyl 4-(methylamino)methylphenyl ketoneC16_{16}H23_{23}N1_{1}O1_{1}Features a methylamino substituent
Cyclohexyl 4-(dimethylamino)methylphenyl ketoneC16_{16}H23_{23}N2_{2}O1_{1}Incorporates dimethylamino group

The distinct morpholinomethyl group in this compound imparts unique chemical properties and biological activities compared to these similar compounds.

Case Studies and Research Findings

  • Cytoprotective Activity : A study demonstrated that derivatives of cyclohexyl compounds could enhance mitochondrial bioenergetics, leading to increased cytoprotective effects in neuroblastoma cells. This was attributed to their ability to improve ATP production through oxidative phosphorylation .
  • Inhibition Studies : Inhibitory effects on PMTs were observed in biochemical assays where this compound showed competitive inhibition profiles similar to known inhibitors like UNC0638, which is selective for G9a and GLP .
  • Therapeutic Applications : The compound's ability to modulate cellular pathways suggests potential applications in treating cancers and other diseases where PMT activity is dysregulated.

Q & A

Q. What are the established synthetic methodologies for Cyclohexyl 3-(morpholinomethyl)phenyl ketone, and how can reaction parameters be optimized for higher yields?

The synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution on pre-functionalized ketones. For analogous compounds, phase-transfer catalysis using tetrahalogenomethanes (e.g., CCl₄) and alkali hydroxides under optimized conditions yields α-hydroxylated derivatives. Key parameters include:

  • Solvent choice : Inert solvents (e.g., toluene) minimize side reactions.
  • Catalyst loading : Decaethylene glycol mono(4-nonylphenyl) ether enhances reaction efficiency.
  • Temperature : 25–50°C balances reactivity and byproduct formation. Reproducibility requires strict stoichiometric control and moisture exclusion .

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structure and purity of this compound?

  • ¹H NMR : Distinct signals include cyclohexyl protons (δ 1.2–2.0 ppm, multiplet) and morpholinomethyl N-CH₂ (δ 3.5–3.7 ppm, singlet).
  • IR : Confirm the ketone (C=O stretch ~1700 cm⁻¹) and morpholine C-N bonds (~1250 cm⁻¹).
  • HRMS : Molecular ion [M+H]⁺ should match C₁₈H₂₃NO₂ (calculated 293.1621). Purity is assessed via HPLC using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. What kinetic insights can be derived from the reduction of this compound using agents like sodium borohydride, and how do substituents influence reaction rates?

Kinetic studies of analogous cyclohexyl phenyl ketones reveal pseudo-first-order dependence on both ketone and borohydride. The morpholinomethyl group introduces steric hindrance, reducing reaction rates compared to unsubstituted analogs. For example:

  • Cyclohexyl phenyl ketone has a relative rate constant of 0.25 (vs. acetophenone) at 0°C .
  • Activation parameters (ΔH‡, ΔS‡) are determined via Arrhenius plots at 0°, 25°, and 35°C to quantify substituent effects.

Q. What strategies resolve contradictions in reported reaction yields during the scale-up of this compound synthesis?

Yield discrepancies often stem from inefficient mixing or heat transfer in larger batches. Solutions include:

  • Statistical Design of Experiments (DoE) to identify critical factors (e.g., agitation rate, cooling efficiency).
  • High-shear mixing to maintain biphasic emulsions in phase-transfer syntheses.
  • Comparative kinetic profiling at lab vs. pilot scales to detect mass transfer limitations .

Q. What role does the morpholinomethyl group play in the biological activity of this compound, and how is this evaluated in vitro?

The morpholinomethyl moiety may enhance solubility or target enzyme active sites (e.g., kinases). Evaluation methods include:

  • Enzyme inhibition assays : IC₅₀ determination via fluorescence polarization.
  • Cytotoxicity profiling : MTT assay on HEK-293 cells.
  • Structure-activity relationships (SAR) : Synthesize analogs (e.g., piperidinylmethyl, pyrrolidinylmethyl) and compare bioactivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Cyclohexyl 3-(morpholinomethyl)phenyl ketone
Reactant of Route 2
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Cyclohexyl 3-(morpholinomethyl)phenyl ketone

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